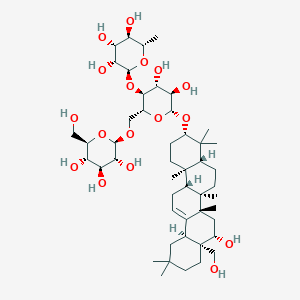
Saikosaponin f
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saikosaponin F is a component found in Bupleurum (B.) falcatum L . It is a complex compound composed of triterpene aglycone and carbohydrate part containing 1-13 monosaccharides .
Synthesis Analysis
Saikosaponins, including Saikosaponin F, are a large group of chemical components present in the Bupleurum species. Their structural identification is extremely challenging due to the high polarity, structural similarity, and the presence of several isomers . A study has shown that 109 saikosaponins were identified or tentatively characterized from the saikosaponins extract of Bupleurum marginatum var. stenophyllum (BMS) using UPLC-PDA-Q/TOF-MS .Molecular Structure Analysis
The molecular weight of Saikosaponin F is 929.150 and its molecular formula is C48H80O17 . It has been found that Saikosaponins interact with the proteins CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1) .Chemical Reactions Analysis
Saikosaponins, including Saikosaponin F, have been separated using ionic liquids and high-performance countercurrent chromatography . Some researchers used UHPSFC technology to successfully separate five saikosaponins, including Saikosaponin F, within 22 minutes .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Saikosaponin f has been studied for its potential anti-inflammatory effects. Research suggests that it can inhibit the production of pro-inflammatory cytokines and mediators such as ROS, TNF-α, IL-8, COX-2, and iNOS in LPS-stimulated human vascular endothelial cells (HUVECs) .
Osteoporosis Treatment
Studies have shown that Saikosaponin f may play a role in treating osteoporosis by inhibiting RANKL-induced IκBα phosphorylation, p65 phosphorylation, and NF-κB luciferase activity in macrophages .
Central Nervous System Protection
Saikosaponin f is being explored for its neuroprotective properties. It may offer protection to the central nervous system by mitigating damage or enhancing recovery after injury .
Liver Protection
The compound has shown potential in protecting the liver from damage caused by various factors, possibly by reducing inflammation or acting as an antioxidant .
Antiviral Activity
Saikosaponin f has been investigated for its antiviral activities. It might inhibit virus replication or strengthen the immune response against viral infections .
Antitumor Effects
There is ongoing research into the antitumor effects of Saikosaponin f. It may work by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .
Each of these applications is backed by scientific research and offers promising avenues for future drug development and personalized medicine . The journey toward fully harnessing the therapeutic potential of Saikosaponin f is an exciting frontier in pharmacology.
Mécanisme D'action
Target of Action
Saikosaponins, including Saikosaponin f, are known to interact with several targets. For instance, they have been found to interact with proteins such as the human Interleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and the dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) . These proteins play crucial roles in various biological processes, including inflammation and immune response.
Mode of Action
Saikosaponin f, like other saikosaponins, interacts with its targets to induce various changes. For instance, Saikosaponin A has been shown to exert anti-inflammatory effects by modulating cytokine and reactive oxygen species (ROS) production and lipid metabolism . Similarly, Saikosaponin D has been found to exert antitumor effects by inhibiting cell proliferation and inducing apoptosis and autophagy .
Biochemical Pathways
Saikosaponins affect various biochemical pathways. For example, Saikosaponin A has been shown to modulate cytokine production, ROS production, and lipid metabolism, all of which are key biochemical pathways involved in inflammation . On the other hand, Saikosaponin D has been found to inhibit cell proliferation and induce apoptosis and autophagy, which are crucial pathways in cancer biology .
Pharmacokinetics
The pharmacokinetics of saikosaponins, including Saikosaponin f, present certain challenges. Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Result of Action
The molecular and cellular effects of Saikosaponin f’s action are likely to be similar to those of other saikosaponins. For instance, Saikosaponin A has been shown to exert anti-inflammatory effects by modulating cytokine and ROS production and lipid metabolism . Saikosaponin D, on the other hand, has been found to exert antitumor effects by inhibiting cell proliferation and inducing apoptosis and autophagy .
Action Environment
The action of Saikosaponin f, like other saikosaponins, can be influenced by environmental factors. For instance, the production of saikosaponins in plants can be affected by various environmental factors, including light, temperature, and soil conditions . Moreover, the bioavailability and efficacy of saikosaponins can be influenced by factors such as the patient’s diet and gut microbiota .
Safety and Hazards
Orientations Futures
Saikosaponins, including Saikosaponin F, have shown diverse pharmacological properties, indicating crucial clues for future studies and the production of novel saikosaponin-based anti-inflammatory, efficacious anticancer, and anti-novel-coronavirus agents with improved efficacy and reduced toxicity .
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9,22,24-42,49-59H,10-21H2,1-8H3/t22-,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXILFEBNQCRWAL-VERCZQKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saikosaponin f | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


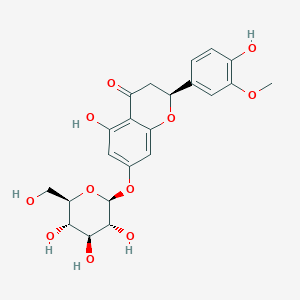


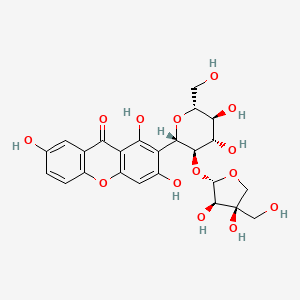
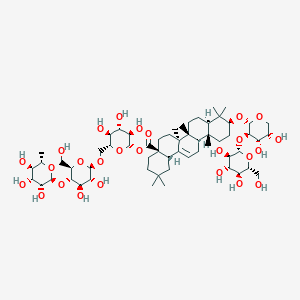
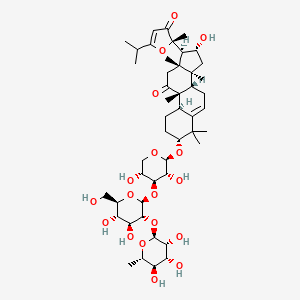
![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)
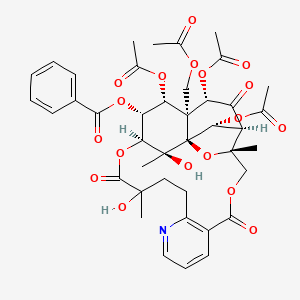
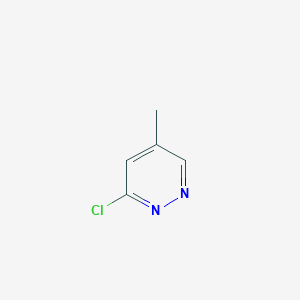

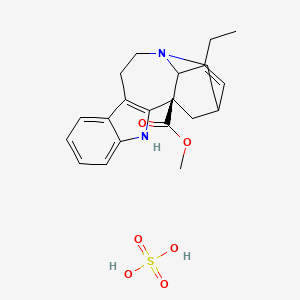
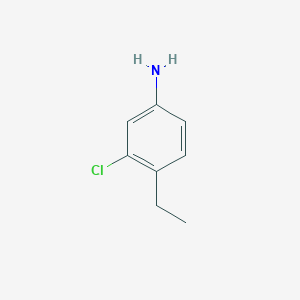
![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)